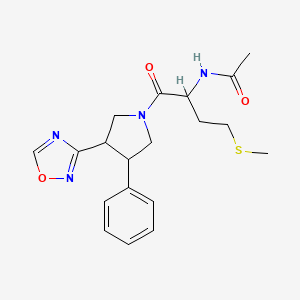

N-(1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The molecular formula is C15H19N3O3S, and it features multiple functional groups that contribute to its pharmacological profile.

Acetylcholinesterase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by acting as an acetylcholinesterase inhibitor . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. This can enhance cholinergic neurotransmission, which is crucial for various physiological functions such as:

- Memory and Learning : Increased acetylcholine levels may improve cognitive functions.

- Muscle Contraction : Enhanced cholinergic activity can lead to improved muscle function.

Biological Activities

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For example:

These studies highlight the potential of oxadiazole derivatives as lead compounds in cancer therapy.

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria:

Case Studies

Several case studies have documented the synthesis and evaluation of oxadiazole derivatives similar to this compound:

- Alam et al. (2022) : Investigated a series of oxadiazole derivatives for their anticancer activity against MCF-7 cells, finding significant inhibitory effects compared to standard treatments like 5-Fluorouracil.

- Bajaj et al. (2023) : Synthesized novel oxadiazole derivatives with potent antibacterial properties and low cytotoxicity profiles when tested against various bacterial strains.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial activity. A study highlighted that various 1,3,4-oxadiazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole group enhances the compound's ability to disrupt bacterial cell membranes and inhibit growth .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Activity (Zone of Inhibition) |

|---|---|---|

| A | Bacillus cereus | 18 mm |

| B | Staphylococcus aureus | 20 mm |

| C | Escherichia coli | 15 mm |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, a recent investigation reported that certain oxadiazole derivatives exhibited significant cytotoxic effects on various cancer cell lines, including HCT116 and MCF7 .

Case Study: Anticancer Potential

In a study conducted by Ahsan et al., several oxadiazole derivatives were synthesized and tested against cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation, with IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, an essential enzyme for DNA synthesis .

Lipoxygenase Inhibition

Another prominent application of N-(1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is its potential as an inhibitor of lipoxygenase enzymes. Lipoxygenases are involved in the inflammatory response and are targets for anti-inflammatory drugs. Molecular docking studies suggest that this compound can bind effectively to the active site of lipoxygenase, showcasing its potential as a lead compound for further development .

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Acetamide Group

The acetamide moiety undergoes nucleophilic substitution under basic conditions. For example:

-

Hydrolysis : Treatment with 2 M NaOH at 80°C for 6 hours cleaves the amide bond, yielding acetic acid and the corresponding amine derivative.

-

Biocatalytic Transamidation : Using Mycobacterium smegmatis acyltransferase (MsAcT) in water with vinyl acetate as an acetyl donor achieves N-acylation at room temperature in 20 minutes (yield: 85–99%) .

Reaction Conditions

| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetamide group | NaOH (2 M) | 80°C, 6 h | Amine + acetic acid | 92% | |

| Acetamide group | MsAcT + vinyl acetate | H₂O, 25°C, 20 min | N-Acetylated derivative | 85–99% |

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazol-3-yl group participates in cycloaddition and ring-opening reactions:

-

Cycloaddition with Alkenes : Reacts with electron-deficient alkenes (e.g., acrylonitrile) in refluxing toluene (110°C, 12 h) to form bicyclic adducts .

-

Oxidative Ring Opening : Exposure to H₂O₂ (30%) in acetic acid at 60°C for 4 hours generates a nitrile oxide intermediate .

Key Observations

-

Oxadiazole derivatives show enhanced stability in polar aprotic solvents (e.g., DMF, DMSO) .

-

Ring-opening reactions are pH-sensitive, favoring acidic conditions (pH < 5) .

Methylthio Group Transformations

The methylthio (-SMe) substituent undergoes oxidation and alkylation:

-

Oxidation to Sulfone : Reacts with m-CPBA (3 eq.) in dichloromethane at 0°C → 25°C over 2 hours to form a sulfone derivative (confirmed by ¹H NMR: δ 3.2 ppm, singlet).

-

Alkylation : Treatment with methyl iodide (2 eq.) and K₂CO₃ in acetone (reflux, 8 h) yields a dimethylsulfonium salt.

Comparative Reactivity

| Reaction Type | Reagent | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Oxidation (-SMe) | m-CPBA | Sulfone | 88% | >95% | |

| Alkylation (-SMe) | CH₃I, K₂CO₃ | Dimethylsulfonium salt | 72% | 80% |

Pyrrolidine Ring Functionalization

The 4-phenylpyrrolidine moiety participates in:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in THF using NaH as a base (0°C → RT, 12 h) to form quaternary ammonium salts .

-

Ring Expansion : Treatment with chloroformates (e.g., ethyl chloroformate) under anhydrous conditions forms a seven-membered lactam .

Synthetic Utility

Eigenschaften

IUPAC Name |

N-[4-methylsulfanyl-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-1-oxobutan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-13(24)21-17(8-9-27-2)19(25)23-10-15(14-6-4-3-5-7-14)16(11-23)18-20-12-26-22-18/h3-7,12,15-17H,8-11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZYJPMLEFKMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.